4-(Diaminomethylideneamino)benzenesulfonic acid

serine protease inhibition active-site-directed probes irreversible enzyme modification

4-(Diaminomethylideneamino)benzenesulfonic acid, also referred to as p-guanidinobenzenesulfonic acid or N-amidinosulfanilic acid, is a zwitterionic compound bearing both a guanidine group and a sulfonic acid moiety on a benzene ring. Single-crystal X-ray diffraction confirms its zwitterionic nature in the solid state, with a dihedral angle of 44.87(7)° between the guanidine plane and the aromatic ring, and an extensive hydrogen-bond network involving all N–H donors.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
CAS No. 25156-39-2
Cat. No. B048879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diaminomethylideneamino)benzenesulfonic acid
CAS25156-39-2
Synonyms4-[(Aminoiminomethyl)amino]benzenesulfonic Acid;  N-Amidinosulfanilic Acid;  NSC 208765_x000B_
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N)S(=O)(=O)O
InChIInChI=1S/C7H9N3O3S/c8-7(9)10-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H4,8,9,10)(H,11,12,13)
InChIKeyBYWLMUBOYOEXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diaminomethylideneamino)benzenesulfonic acid (CAS 25156-39-2): Sourcing Guide for a Zwitterionic Guanidine Sulfonate Building Block


4-(Diaminomethylideneamino)benzenesulfonic acid, also referred to as p-guanidinobenzenesulfonic acid or N-amidinosulfanilic acid, is a zwitterionic compound bearing both a guanidine group and a sulfonic acid moiety on a benzene ring [1]. Single-crystal X-ray diffraction confirms its zwitterionic nature in the solid state, with a dihedral angle of 44.87(7)° between the guanidine plane and the aromatic ring, and an extensive hydrogen-bond network involving all N–H donors [1]. Its dual ionic functionality makes it a versatile intermediate for protease-directed probes, surfactants, and liquid-crystal ligands, but the precise substitution pattern decisively influences reactivity and selectivity, as detailed below.

Why 4-(Diaminomethylideneamino)benzenesulfonic Acid Cannot Be Simply Replaced by Positional Isomers or Other Guanidino Sulfonates


Procurement decisions for guanidinobenzenesulfonic acid derivatives must consider that subtle positional isomerism (para vs. meta) leads to fundamentally different biochemical outcomes. In a direct comparison of nine amidino- and guanidino-substituted sulfonic acid methyl esters, the para-substituted derivative (methyl ester of CAS 25156-39-2) was the sole analogue that failed to act as an irreversible inhibitor of bovine trypsin, whereas all other geometric isomers exhibited time-dependent irreversible inactivation [1]. This divergent behaviour is not predictable from chemical formula alone and has direct consequences if the compound is intended as an active-site-directed probe or as a precursor to irreversible inhibitors. Substituting the para isomer for a meta or ortho analogue without experimental validation would therefore compromise assay reproducibility and mechanistic interpretation.

Head-to-Head Quantitative Evidence: How 4-(Diaminomethylideneamino)benzenesulfonic Acid Differs from Closest Analogs


Para Isomer Fails to Irreversibly Inhibit Trypsin, Unlike Meta and Other Guanidino-Sulfonate Esters

In a study comparing nine amidino- or guanidino-substituted sulfonic acid methyl esters of different geometries for time-dependent inhibition of bovine trypsin, the para-substituted compound (methyl ester of 4-(diaminomethylideneamino)benzenesulfonic acid) was the only ester that did not act as an irreversible inhibitor [1]. All other esters, including the meta-guanidino analogue, produced irreversible inactivation accompanied by methylation of the active-site histidine residue (His-57) [1]. This clear functional dichotomy, rooted solely in the substitution pattern, is critical for scientists designing active-site probes or seeking to avoid unwanted irreversible enzyme modification.

serine protease inhibition active-site-directed probes irreversible enzyme modification

Para Isomer Does Not Generate Methyltrypsin; Meta Isomer Serves as Specific Probe for Proteinase Interactions

Incubation of trypsin with m-guanidinobenzenesulfonic acid methyl ester (mGBSOM) under mild conditions results in quantitative and specific conversion to N-3-methylhistidinyl-57-trypsin (methyltrypsin), a well-characterized probe for studying proteinase–inhibitor interactions [1]. The para isomer (methyl ester of the target compound) does not support this transformation, as it lacks irreversible inhibitory activity [2]. Researchers requiring the established methyltrypsin probe must therefore source the meta isomer; procurement of the para compound for this application would yield no active-site modification.

methyltrypsin proteinase-inhibitor interaction probe active-site methylation

Crystal-Structure-Defined Zwitterionic Conformation Differentiates Para Isomer from Non-Zwitterionic Sulfonate Derivatives

Single-crystal X-ray analysis of 4-(diaminomethylideneamino)benzenesulfonic acid reveals a zwitterionic structure in which the guanidine group is protonated and the sulfonic acid is deprotonated, with a characteristic dihedral angle of 44.87(7)° between the guanidine plane and the benzene ring [1]. The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds engaging all potential donors [1]. This well-defined solid-state architecture contrasts with non-zwitterionic sulfonic acid derivatives or alkylammonium sulfonates, where different hydrogen-bond motifs and packing arrangements may alter solubility, hygroscopicity, and formulation behaviour. Although no head-to-head quantitative comparison with a non-zwitterionic analogue was identified in the literature, the solved structure provides a crystallographically validated reference for quality control and polymorph screening.

zwitterionic crystal engineering hydrogen-bond network dihedral angle

Validated Application Scenarios for 4-(Diaminomethylideneamino)benzenesulfonic Acid Based on Quantitative Evidence


Synthesis of Reversible Trypsin-Binding Probes or Control Compounds

Because the methyl ester of 4-(diaminomethylideneamino)benzenesulfonic acid uniquely lacks irreversible inhibitory activity against bovine trypsin within a series of nine geometric analogues [1], the free acid is the precursor of choice when a reversible-binding or non-inhibitory guanidinobenzenesulfonate scaffold is needed. This scenario is particularly relevant for developing control compounds in mechanism-of-action studies where irreversible active-site methylation (observed with all other isomers) would confound interpretation.

Zwitterionic Building Block for Guanidine-Type Surfactants and Liquid-Crystal Ligands

The confirmed zwitterionic structure, with all three N–H donors engaged in hydrogen bonds in the solid state [1], makes the compound a predictable building block for guanidine-containing amphiphiles. Introduction of a guanidine group into surfactant molecules has been shown to increase self-assembly formability compared to trimethylammonium analogues [2]; 4-(diaminomethylideneamino)benzenesulfonic acid can serve as a well-characterized headgroup precursor for such guanidine-type surfactants, as well as for side-chain ligands in polymeric liquid crystals [3].

Reference Standard for Positional Isomer Discrimination in Analytical Method Development

The sharp functional distinction between the para and meta isomers—where the para methyl ester is the sole non-irreversible inhibitor [1]—establishes 4-(diaminomethylideneamino)benzenesulfonic acid as a critical reference standard for HPLC or LC–MS methods that must resolve positional isomers of guanidinobenzenesulfonates. Its use as a chromatographic standard ensures that analytical methods can reliably distinguish between biologically active (irreversible) and inactive (reversible) isomers.

Intermediate for Dyes, Pigments, and Textile Dispersing Agents

Historical patent literature identifies p-guanidinobenzenesulfonic acid derivatives as dispersing agents in textile printing and as intermediates for dye and pigment production [4]. For industrial procurement, the para-substituted isomer provides a defined structural platform that contrasts with alkylbenzenesulfonate dispersants by offering hydrogen-bonding capacity from the guanidine moiety, which can enhance dispersion stability in specific formulations.

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